An In-depth Technical Guide to 1-Chlorobutan-2-ol: Chemical Properties and Structure
An In-depth Technical Guide to 1-Chlorobutan-2-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of 1-Chlorobutan-2-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines confirmed structural information with predicted spectroscopic characteristics and standard experimental methodologies.
Chemical Structure and Identification
1-Chlorobutan-2-ol is a secondary alcohol and an organochlorine compound. Its structure consists of a four-carbon butane chain with a chlorine atom substituted on the first carbon (C1) and a hydroxyl group on the second carbon (C2).[1] This substitution pattern makes the C2 carbon a chiral center, meaning 1-Chlorobutan-2-ol can exist as a pair of enantiomers: (2R)-1-chlorobutan-2-ol and (2S)-1-chlorobutan-2-ol.[2]
IUPAC Name: 1-chlorobutan-2-ol[1] Synonyms: 1-Chloro-2-butanol, Butylene chlorohydrin, alpha-Butylene chlorohydrin[1] Molecular Formula: C₄H₉ClO[1][3][4] CAS Number: 1873-25-2[1][3][4]
Physicochemical Properties
Experimentally determined physical properties for 1-Chlorobutan-2-ol are not widely reported. The data presented in Table 1 includes key identifiers and computed properties that are valuable for theoretical modeling and chromatographic predictions. For contextual reference, Table 2 provides the experimental properties of the related, more substituted isomer, Chlorobutanol (1,1,1-Trichloro-2-methylpropan-2-ol).
Table 1: Physicochemical Properties of 1-Chlorobutan-2-ol
| Property | Value | Source |
| Molecular Weight | 108.57 g/mol | [1][3] |
| Exact Mass | 108.0341926 Da | |
| XLogP3 (Computed) | 1.1 | [2][3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 20.2 Ų | [2] |
| Vapor Pressure (Estimated) | 2.2 mm Hg at 25 °C | [1] |
| Henry's Law Constant (Est.) | 2.2 x 10⁻⁶ atm-m³/mol | [1] |
Table 2: Experimental Properties of a Related Isomer: Chlorobutanol (for reference)
| Property | Value | Source |
| Boiling Point | 167 °C | [5] |
| Melting Point | 95–99 °C | [5] |
| Solubility in Water | Slightly soluble | [5] |
Spectroscopic and Analytical Data (Predicted)
¹H NMR Spectroscopy (Predicted)
A proton NMR spectrum of 1-Chlorobutan-2-ol is expected to show five distinct signals:
-
-OH Proton: A broad singlet, with a chemical shift that is dependent on concentration and solvent.
-
CH₂Cl (C1 protons): A doublet of doublets, shifted downfield due to the electron-withdrawing chlorine atom (approx. 3.5-3.7 ppm).
-
CH(OH) (C2 proton): A multiplet, shifted downfield by the hydroxyl group (approx. 3.8-4.0 ppm).
-
-CH₂- (C3 protons): A multiplet, appearing more upfield than the protons on C1 and C2 (approx. 1.5-1.7 ppm).
-
-CH₃ (C4 protons): A triplet, representing the most upfield signal (approx. 0.9-1.0 ppm).
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum is predicted to show four unique signals, corresponding to the four carbon atoms in different chemical environments.
-
C1 (CH₂Cl): Shifted downfield due to the attached chlorine.
-
C2 (CHOH): Shifted significantly downfield due to the attached oxygen.
-
C3 (CH₂): An upfield signal relative to C1 and C2.
-
C4 (CH₃): The most upfield signal.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 1-Chlorobutan-2-ol would feature characteristic absorption bands for its functional groups:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch: Sharp absorption bands just below 3000 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹.
-
C-Cl Stretch: An absorption band in the region of 600-800 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
In electron ionization mass spectrometry, 1-Chlorobutan-2-ol would be expected to produce a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks at m/z 108 and m/z 110, with a characteristic 3:1 intensity ratio.
Expected fragmentation patterns include:
-
Loss of HCl: A peak corresponding to [M-HCl]⁺ at m/z 72.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen, leading to fragments such as [CH₂(Cl)]⁺ at m/z 49/51 and [CH(OH)CH₂CH₃]⁺ at m/z 73.
-
Loss of the ethyl group: A peak corresponding to [M-CH₂CH₃]⁺.
-
Loss of the chloromethyl group: A peak corresponding to [M-CH₂Cl]⁺.
Chemical Reactivity and Synthesis
1-Chlorobutan-2-ol possesses two primary reactive sites: the hydroxyl group and the carbon-chlorine bond. Its reactivity is typical of secondary alcohols and primary alkyl halides.
-
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles. For example, reaction with aqueous sodium hydroxide can yield butane-1,2-diol.[3]
-
Elimination (Dehydrochlorination): Under basic conditions, it can undergo elimination of HCl to form but-1-en-2-ol, which would tautomerize to butan-2-one.[3]
-
Oxidation: The secondary alcohol can be oxidized to a ketone (1-chlorobutan-2-one) using appropriate oxidizing agents.
The diagram below illustrates these primary reaction pathways.
References
- 1. 1-Chlorobutan-2-ol | C4H9ClO | CID 547687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-1-Chloro-2-butanol | C4H9ClO | CID 11959857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 1-Chlorobutan-2-ol | 1873-25-2 [smolecule.com]
- 4. 1-chlorobutan-2-ol | 1873-25-2 | Buy Now [molport.com]
- 5. Chlorobutanol - Wikipedia [en.wikipedia.org]
